![molecular formula C12H9NO2 B1587377 2-Phenylisonicotinic acid CAS No. 55240-51-2](/img/structure/B1587377.png)
2-Phenylisonicotinic acid
Overview
Description
2-Phenylisonicotinic acid is an organic compound with the molecular formula C12H9NO2. It is a derivative of isonicotinic acid, where a phenyl group is attached to the second position of the pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylisonicotinic acid can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromoisonicotinic acid with phenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out in a solvent such as dimethoxyethane under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Phenylisonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenylisonicotinic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease processes .
Comparison with Similar Compounds
- 2,6-Diphenylisonicotinic acid
- Phenylglyoxylic acid
- 6-Phenylhexanoic acid
Comparison: 2-Phenylisonicotinic acid is unique due to its specific substitution pattern on the pyridine ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For example, 2,6-Diphenylisonicotinic acid has two phenyl groups, which can lead to different reactivity and biological activity .
Biological Activity
2-Phenylisonicotinic acid (2-PINA) is a derivative of isonicotinic acid, which has garnered attention for its diverse biological activities. This compound is of particular interest due to its potential applications in antimicrobial and anticancer therapies. This article reviews the synthesis, biological activities, and mechanisms of action of 2-PINA, supported by relevant case studies and research findings.
Synthesis of this compound
The synthesis of 2-PINA typically involves the reaction of isonicotinic acid with phenyl substituents under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, often incorporating different alkyl or aryl groups to enhance biological activity.
Antimicrobial Activity
2-PINA exhibits significant antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis , with minimum inhibitory concentrations (MIC) indicating potent activity (Table 1) .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Bacillus subtilis | 20 |
The compound's structure facilitates interaction with bacterial cell membranes, leading to disruption and cell death.
Cytotoxicity
Research has demonstrated that 2-PINA possesses cytotoxic effects on cancer cell lines. In one study, the compound reduced metabolic activity in tumor cells significantly at higher concentrations, with an IC50 value calculated at 61.18 µg/mL . The cytotoxicity profile indicates that while it affects cancer cells, it shows lower toxicity towards normal cells, making it a candidate for further investigation in cancer therapy.
Cell Type | IC50 (µg/mL) |
---|---|
Tumor Cells | 61.18 |
Normal Cells | >200 |
The mechanisms underlying the biological activity of 2-PINA involve several pathways:
- Apoptosis Induction : Studies indicate that 2-PINA can induce apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : Research shows that it can block the cell cycle at the G0/G1 phase, preventing proliferation .
- Gene Expression Modulation : The compound has been shown to influence the expression of genes involved in drug metabolism and detoxification, such as NAT1 and NAT2, which may enhance its therapeutic efficacy when co-administered with other drugs .
Case Studies
Several case studies have documented the effects of 2-PINA in clinical settings:
- Antimycobacterial Activity : A series of derivatives including 2-PINA were tested for their antimycobacterial properties, showing promising results against strains resistant to first-line treatments .
- Cancer Treatment : In vitro studies on human colon cancer cell lines revealed that treatment with 2-PINA resulted in significant reductions in cell viability and increased nitric oxide production, indicating a potential mechanism for its anticancer effects .
Properties
IUPAC Name |
2-phenylpyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMKWOVBOKXXQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376505 | |
Record name | 2-Phenylisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55240-51-2 | |
Record name | 2-Phenylisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Phenylisonicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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